molecular formula C13H11ClN2O2 B2603178 1-(4-chlorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 898429-17-9

1-(4-chlorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2603178
CAS No.: 898429-17-9
M. Wt: 262.69
InChI Key: DFBNHAFWCKKSEH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a chemical compound that belongs to the class of tetrahydropyrazine derivatives This compound is characterized by the presence of a chlorophenyl group and a prop-2-en-1-yl group attached to a tetrahydropyrazine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves the following steps:

    Formation of the Tetrahydropyrazine Core: The tetrahydropyrazine core can be synthesized through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction using an appropriate alkylating agent, such as allyl bromide, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-chlorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

1-(4-chlorophenyl)-4-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-4-methyl-1,2,3,4-tetrahydropyrazine-2,3-dione: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.

    1-(4-chlorophenyl)-4-ethyl-1,2,3,4-tetrahydropyrazine-2,3-dione: Similar structure but with an ethyl group instead of a prop-2-en-1-yl group.

The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-prop-2-enylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-2-7-15-8-9-16(13(18)12(15)17)11-5-3-10(14)4-6-11/h2-6,8-9H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBNHAFWCKKSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CN(C(=O)C1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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